molecular formula C18H21N5O3S B2774005 N-ethyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 1105198-03-5

N-ethyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B2774005
CAS RN: 1105198-03-5
M. Wt: 387.46
InChI Key: PDOXRYHVCAIAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity of Coordination Complexes

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. These complexes, involving Co(II) and Cu(II), demonstrate the effect of hydrogen bonding on the self-assembly process. The study provides insights into the structural requirements for antioxidant activity in similar compounds, which may be relevant for the design of new antioxidants based on the specified chemical structure (Chkirate et al., 2019).

Antitumor Evaluation

The synthesis of polyfunctionally substituted heterocyclic compounds derived from a similar cyano-acetamide precursor has shown significant antiproliferative activity against several human cancer cell lines. This research highlights the potential of cyano-acetamide derivatives in the development of new antitumor agents. The structural features contributing to this activity could offer a foundation for further exploration of the specified compound in cancer research (Shams et al., 2010).

Antimicrobial Activities

Another study on the synthesis and antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones provides a basis for understanding how modifications to the purine scaffold can influence biological activity. Given the structural resemblance, research into the antimicrobial properties of derivatives of the compound may be worthwhile (Sharma et al., 2004).

Enzyme Inhibition and Drug Efficacy

The evaluation of novel compounds for their ability to bind to and inhibit specific enzymes or receptors, as well as their potential use in drug development, is a common theme in the literature. For example, the development and characterization of compounds targeting the translocator protein (TSPO) in the brain for imaging studies suggests a pathway for the application of similar compounds in diagnostic and therapeutic contexts (Yui et al., 2010).

properties

IUPAC Name

N-ethyl-2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-4-19-13(24)10-27-18-20-15-14(16(25)21-17(26)22(15)3)23(18)9-12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,19,24)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOXRYHVCAIAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-((3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

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